Bis(2-hexyloctyl) hexanedioate
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Overview
Description
Bis(2-hexyloctyl) hexanedioate: is an organic compound with the molecular formula C_34H_66O_4. It is an ester derived from hexanedioic acid and 2-hexyloctanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-hexyloctyl) hexanedioate is typically synthesized through an esterification reaction between hexanedioic acid (adipic acid) and 2-hexyloctanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or other separation techniques to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions: Bis(2-hexyloctyl) hexanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexanedioic acid and 2-hexyloctanol.
Oxidation: The ester can be oxidized under strong oxidative conditions to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols, although this is less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Hexanedioic acid and 2-hexyloctanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
Bis(2-hexyloctyl) hexanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent chemical properties.
Mechanism of Action
The mechanism of action of bis(2-hexyloctyl) hexanedioate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with cellular membranes, enhancing the permeability and delivery of active compounds.
Comparison with Similar Compounds
Bis(2-ethylhexyl) hexanedioate: Another ester of hexanedioic acid, known for its use as a plasticizer.
Di(2-ethylhexyl) phthalate: A widely used plasticizer with similar applications but different chemical structure.
Uniqueness: Bis(2-hexyloctyl) hexanedioate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other similar compounds. Its longer alkyl chains provide enhanced flexibility and stability, making it suitable for specialized applications in various industries.
Properties
CAS No. |
184706-96-5 |
---|---|
Molecular Formula |
C34H66O4 |
Molecular Weight |
538.9 g/mol |
IUPAC Name |
bis(2-hexyloctyl) hexanedioate |
InChI |
InChI=1S/C34H66O4/c1-5-9-13-17-23-31(24-18-14-10-6-2)29-37-33(35)27-21-22-28-34(36)38-30-32(25-19-15-11-7-3)26-20-16-12-8-4/h31-32H,5-30H2,1-4H3 |
InChI Key |
MGADJRQLVQFWAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)COC(=O)CCCCC(=O)OCC(CCCCCC)CCCCCC |
Origin of Product |
United States |
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